molecular formula C10H21ClN2O2 B1287891 Tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride CAS No. 1000796-62-2

Tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride

Cat. No.: B1287891
CAS No.: 1000796-62-2
M. Wt: 236.74 g/mol
InChI Key: DUNAVVRRZJQGCZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride typically involves the reaction of 3-aminopiperidine with di-tertiary butyl dicarbonate in the presence of ethanol. The reaction is carried out in a 200-ml 4-neck flask equipped with a stirrer, a pH sensor, and two dropping funnels. The mixture is stirred at 10 to 15°C while di-tertiary butyl dicarbonate is added via one dropping funnel, and an aqueous solution of 25 percent hydrochloric acid is added via the other .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various tert-butyl derivatives, while oxidation and reduction reactions can produce different oxidation states of the nitrogen atom .

Mechanism of Action

The mechanism of action of tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The molecular targets include enzymes involved in nitrogen metabolism and signaling pathways .

Comparison with Similar Compounds

  • tert-Butyl 3-aminopiperidine-1-carboxylate
  • (S)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride
  • ®-1-Cbz-3-aminopiperidine
  • ®-3-Boc-aminopiperidine

Comparison: Tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in aqueous environments and for applications requiring high solubility .

Properties

IUPAC Name

tert-butyl 3-aminopiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12;/h8H,4-7,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNAVVRRZJQGCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590436
Record name tert-Butyl 3-aminopiperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000796-62-2
Record name tert-Butyl 3-aminopiperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminopiperidine hydrochloride, N1-BOC protected
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